N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine
CAS No.:
Cat. No.: VC13399755
Molecular Formula: C12H17NO2S
Molecular Weight: 239.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2S |
|---|---|
| Molecular Weight | 239.34 g/mol |
| IUPAC Name | N-[(4-methylsulfonylphenyl)methyl]cyclobutanamine |
| Standard InChI | InChI=1S/C12H17NO2S/c1-16(14,15)12-7-5-10(6-8-12)9-13-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3 |
| Standard InChI Key | BCTFCGGSMCUWBQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CNC2CCC2 |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)CNC2CCC2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
N-[(4-Methanesulfonylphenyl)methyl]cyclobutanamine (systematic IUPAC name: N-{[4-(methanesulfonyl)phenyl]methyl}cyclobutanamine) consists of a cyclobutane ring bonded to an amine group, which is further connected to a methylene bridge-linked 4-methanesulfonylphenyl moiety. Its molecular formula is C₁₂H₁₇NO₂S, with a molecular weight of 251.33 g/mol (inferred from analogs ). The methanesulfonyl group (-SO₂CH₃) at the para position of the phenyl ring enhances the compound’s polarity and potential for hydrogen bonding, influencing its solubility and reactivity.
Table 1: Key Physicochemical Properties (Inferred from Analogs)
Synthetic Pathways and Optimization
Core Synthesis Strategies
While no direct synthesis of N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine is documented, patented methods for analogous compounds provide viable blueprints. For example, the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (an etoricoxib intermediate) involves palladium-catalyzed coupling and sulfonation steps . Adapting this approach:
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Sulfonation of Precursors: A phenylmethyl precursor undergoes sulfonation using methanesulfonyl chloride in the presence of a base (e.g., pyridine).
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Amine Coupling: The sulfonated intermediate reacts with cyclobutanamine via reductive amination or nucleophilic substitution, facilitated by catalysts such as Pd(OAc)₂ and ligands .
Critical Reaction Conditions
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Solvents: Dichloromethane or DMF for sulfonation; water for quenching .
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Yield Optimization: Ligand-to-catalyst ratios of 0.15:1 improve efficiency .
Patent EP3527209A1 highlights 6,5-heterobicyclic derivatives as STING antagonists for treating inflammatory diseases . Although N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine is not explicitly cited, its sulfonamide moiety and aromatic system align with motifs known to modulate innate immune pathways.
Table 2: Comparative Pharmacological Profiles
Industrial and Research Applications
Material Science
The compound’s rigid cyclobutane structure and sulfonamide group make it a candidate for polymer cross-linking or as a ligand in catalytic systems .
Drug Discovery
As a scaffold for STING inhibitors or neuromodulators, its derivatization could yield novel therapeutics for conditions like lupus (SLE) or neurodegenerative diseases .
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